1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiadiazole ring attached to a piperidin-4-ol moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with piperidine derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a glutaminase 1 inhibitor, it binds to the enzyme’s active site, preventing the conversion of glutamine to glutamate, which is crucial for cancer cell metabolism . This inhibition disrupts the metabolic pathways of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound is structurally similar and also acts as a glutaminase 1 inhibitor.
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol: Another similar compound with slight variations in the functional groups attached to the piperidine ring.
Uniqueness
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is unique due to its specific combination of the thiadiazole and piperidin-4-ol moieties, which confer distinct chemical and biological properties. Its ability to inhibit glutaminase 1 with high specificity makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C7H11N3OS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C7H11N3OS/c11-6-1-3-10(4-2-6)7-9-8-5-12-7/h5-6,11H,1-4H2 |
InChI Key |
SWQXKRLOYXXAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=CS2 |
Origin of Product |
United States |
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